![molecular formula C14H13N3O2S B11796249 2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11796249.png)
2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
Description
2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a heterocyclic compound featuring a fused thiazolo-triazole core with a 2,4-dimethylphenyl substituent at the 6-position and an acetic acid moiety at the 5-position. This scaffold is synthesized via cyclization of 1,2,4-triazole-3-thiol derivatives with chloroacetic acid and aromatic aldehydes or maleimides in acidic media (e.g., acetic acid or sulfuric acid) . The compound’s structural uniqueness lies in the electron-donating dimethyl groups on the phenyl ring, which influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C14H13N3O2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-[6-(2,4-dimethylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O2S/c1-8-3-4-10(9(2)5-8)13-11(6-12(18)19)20-14-15-7-16-17(13)14/h3-5,7H,6H2,1-2H3,(H,18,19) |
InChI Key |
XQTNYVJEWJUMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Step 1 : Alkylation of 5-(2,4-dimethylphenyl)-1,2,4-triazole-3-thiol with ethyl bromoacetate in ethanol at 80°C for 2 hours (yield: 70–75%).
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Step 2 : Cyclization using triethylorthoformate in acetic anhydride under reflux, forming the thiazolo[3,2-b][1,triazole ring (yield: 68%).
-
Final hydrolysis : Treatment with 2N NaOH in ethanol/water (1:1) at 60°C to convert the ester to the acetic acid moiety (yield: 82%).
Key Insight : The use of acetic anhydride as both solvent and dehydrating agent enhances cyclization efficiency.
Multi-Step Alkylation and Cyclization
This method involves sequential alkylation, hydrazide formation, and cyclization (Figure 1):
-
Esterification : Methyl 4-(5-(2,4-dimethylphenyl)-1H-benzimidazol-2-yl)benzoate is synthesized via Na₂S₂O₅-mediated coupling of methyl 4-formylbenzoate and o-phenylenediamine.
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Hydrazide formation : Hydrazinolysis with excess hydrazine hydrate at 100°C for 6 hours.
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Thioether formation : Reaction with alkyl isothiocyanates in ethanol, followed by alkaline cyclization (KOH, 80°C) to yield the triazole-thione intermediate.
-
Acetic acid incorporation : S-alkylation with chloroacetic acid and final cyclization in dimethylformamide (DMF) at 120°C.
Yield : 58–64% overall.
Advantage : High purity (>98% by HPLC) due to crystalline intermediates.
Hydrazinolysis of Thiazolo[3,2-b] triazol-6-one
A Swiss research group developed a hydrazinolysis-based route starting from 5-ethoxymethylidenethiazolo[3,2-b]triazol-6-one:
-
S-Alkylation : 1H-1,2,4-triazole-3-thione is reacted with chloroacetic acid under Williamson conditions (K₂CO₃, DMF, 60°C).
-
Cyclization-condensation : Treatment with triethylorthoformate in acetic anhydride forms the ethoxymethylene intermediate.
-
Hydrazinolysis : Reflux with hydrazine hydrate in ethanol cleaves the ethoxy group, yielding the acetic acid derivative (76% yield).
Characterization : LC-MS and ¹³C NMR confirmed regioselective formation.
Visible-Light-Mediated Regioselective Synthesis
A 2023 innovation employs visible light to drive regioselective thiazolo-triazole formation:
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Bromination : 1-Phenylbutane-1,3-dione is treated with N-bromosuccinimide (NBS) in water under compact fluorescent light (CFL).
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Cyclocondensation : The α-bromo diketone reacts with 3-mercapto-1,2,4-triazole in water, forming the thiazolo-triazole core via radical intermediates.
-
Acetic acid introduction : Post-cyclization hydrolysis with 2N HCl/NaOH.
Yield : 85–92%.
Advantage : Solvent-free, eco-friendly, and scalable.
Proton-Induced Cyclization
This method leverages acid-mediated intramolecular cyclization:
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Thioether synthesis : 5-(2,4-Dimethylphenyl)-1,2,4-triazole-3-thiol is alkylated with methallyl chloride in ethanol/NaOH.
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Cyclization : Hydrobromic acid in acetic acid induces cyclization at 100°C, forming the thiazolo-triazolium cation.
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Deprotonation and hydrolysis : Neutralization with NaHCO₃ and ester hydrolysis yield the acetic acid product.
Comparative Analysis of Methods
Method | Key Reagents | Yield | Time | Advantages | Limitations |
---|---|---|---|---|---|
Cyclocondensation | Bromoacetyl esters, NaOH | 68–82% | 12 h | High purity | Multi-step purification |
Multi-Step Alkylation | Hydrazine hydrate, KOH | 58–64% | 24 h | Crystalline intermediates | Low overall yield |
Hydrazinolysis | Hydrazine hydrate, Ac₂O | 76% | 8 h | Regioselective | Toxic solvents (acetic anhydride) |
Visible-Light | NBS, H₂O, CFL | 85–92% | 1 h | Eco-friendly, fast | Requires specialized equipment |
Proton-Induced | HBr/AcOH, NaHCO₃ | 70% | 6 h | Scalable | Corrosive reagents |
Mechanistic Insights and Challenges
-
Regioselectivity : Visible-light methods minimize byproducts via radical stabilization, whereas traditional alkylation risks S/N site competition.
-
Ester Hydrolysis : Alkaline conditions (pH >10) are critical for complete conversion to the acetic acid moiety without decarboxylation.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) is standard, but recrystallization from ethanol/water improves scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid have shown effectiveness against various bacterial strains. A study demonstrated that certain derivatives possess broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin and Rifampicin .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Thiazole and triazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Acetylcholinesterase Inhibition
Given the compound’s heterocyclic nature, it may also act as an acetylcholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds with similar thiazole structures have shown promising results in inhibiting acetylcholinesterase activity .
Biochemical Mechanisms
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in metabolic pathways, altering their function.
- Receptor Modulation : It can interact with specific receptors in the body, influencing signaling pathways related to inflammation and cell growth.
Material Science Applications
Beyond pharmacology, this compound's unique properties may find applications in material science:
Organic Electronics
The thiazole and triazole rings contribute to the electronic properties of materials. Research into organic semiconductors suggests that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their charge transport capabilities.
Coatings and Polymers
The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability of coatings used in various industrial applications.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. The findings suggested that these compounds could significantly reduce acetylcholine breakdown by inhibiting acetylcholinesterase activity .
Mechanism of Action
The mechanism of action of 2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, bind to receptors, and interfere with cellular processes. For example, it has been shown to inhibit topoisomerase I (Top1), an enzyme involved in DNA replication, which contributes to its anticancer activity . The presence of the thiazole and triazole rings allows for multiple interactions with biological targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives exhibit diverse biological activities depending on substituents at the 2-, 5-, and 6-positions. Below is a detailed comparison of the target compound with structurally related analogs:
Anticonvulsant Activity
Compounds with halogenated or alkoxy-substituted phenyl groups at the 6-position show enhanced anticonvulsant activity. For example:
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : ED50 = 49.1 mg/kg (MES test); protective index (PI) = 1.9 .
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) : ED50 = 63.4 mg/kg (PTZ test); PI = 1.7 .
Comparison : The 2,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating effects, which may reduce anticonvulsant efficacy compared to halogenated analogs like 3c. Fluorine’s electronegativity enhances membrane permeability and target binding, whereas methyl groups may hinder these interactions .
Anticancer Activity
Substituents such as arylidenes or halo groups significantly enhance anticancer activity:
- 5-(4-Chlorobenzylidene)-thiazolo[3,2-b][1,2,4]triazol-6-one : IC50 = 8.2 µM (MCF-7 cells) .
- N-(4-Bromophenyl)-2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide : 87% inhibition of HeLa cell proliferation .
Comparison : The acetic acid moiety in the target compound may reduce cytotoxicity compared to amide or arylidene derivatives. Electron-withdrawing groups (e.g., Cl, Br) improve DNA intercalation or enzyme inhibition, while the dimethylphenyl group lacks such electronic effects .
Antimicrobial Activity
Aryloxymethyl substituents enhance antimicrobial potency:
- 2-(6-Oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)-N-(4-nitrophenyl)acetamide : MIC = 12.5 µg/mL (against S. aureus) .
- 5-(4-Methoxybenzylidene)-thiazolo[3,2-b][1,2,4]triazol-6-one : 90% inhibition of C. albicans .
Comparison: The acetic acid group may limit lipid solubility, reducing membrane penetration compared to aryloxymethyl or nitrophenyl analogs.
Structure-Activity Relationship (SAR)
Biological Activity
2-(6-(2,4-Dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a complex organic compound characterized by its unique thiazolo-triazole framework. Its molecular formula is C14H13N3O2S, with a molecular weight of 287.34 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound features:
- Thiazole and Triazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Substituents : The presence of a 2,4-dimethylphenyl group and an acetic acid functional group enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that compounds containing thiazole and triazole moieties often possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that derivatives of 1,2,4-triazoles exhibit high antibacterial activity against both drug-sensitive and drug-resistant Gram-positive bacteria .
- The compound's structure suggests it may inhibit bacterial growth through interference with essential metabolic pathways.
Anticancer Properties
The thiazolo-triazole framework is associated with anticancer activity:
- Structure-Activity Relationship (SAR) analyses indicate that modifications to the thiazole and triazole rings can enhance cytotoxic effects against various cancer cell lines .
- Compounds similar to this compound have shown promising results in inhibiting tumor growth in preclinical models.
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential anti-inflammatory properties:
- It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
- This suggests that the compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several research findings have been documented regarding the biological activity of related compounds:
Q & A
Basic: What are the established synthetic routes for 2-(6-(2,4-dimethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step heterocyclic condensation. For analogous compounds, 1,2,4-triazole-thiol intermediates are reacted with halogenated acetic acid derivatives under reflux in glacial acetic acid or ethanol. Key steps include:
- Cyclization : Thiol groups react with α-haloacetic acid to form thioether linkages .
- Esterification : Carboxylic acid derivatives are esterified using ethanol/H catalysis, monitored by TLC for purity .
Characterization : - Structural confirmation : IR spectroscopy (C=O stretch at ~1700 cm), H NMR (triazole/thiazole protons at δ 7.5–8.5 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
- Purity assessment : Thin-layer chromatography (R values) and HPLC-DAD (retention time consistency) .
Advanced: How can researchers optimize the antimicrobial activity of this compound against drug-resistant strains?
Answer:
Methodology :
- Structural modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 2,4-dimethylphenyl moiety to enhance membrane penetration .
- Bioisosteric replacement : Replace the acetic acid moiety with esters (e.g., ethyl, benzyl) to improve lipophilicity and bioavailability .
Experimental design : - MIC assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains using broth microdilution (CLSI guidelines).
- Synergy studies : Combine with β-lactam antibiotics to assess resistance reversal via efflux pump inhibition .
Data analysis : Use time-kill curves and fractional inhibitory concentration (FIC) indices to quantify synergy/antagonism .
Basic: What analytical techniques are critical for assessing the stability and degradation products of this compound?
Answer:
- Forced degradation : Expose to acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor via HPLC-DAD at 254 nm .
- Mass balance : Quantify degradation products (e.g., hydrolyzed triazole ring) against the parent compound (Table 1, ).
- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t) under accelerated storage conditions (40°C/75% RH) .
Advanced: How do computational models predict the toxicity profile of this compound, and what are their limitations?
Answer:
Approach :
- In silico tools : Use ProTox-II or TEST software to predict acute toxicity (LD), hepatotoxicity, and carcinogenicity based on QSAR models .
- ADMET prediction : Calculate logP (octanol-water partition coefficient) to estimate blood-brain barrier penetration and renal clearance .
Limitations : - False positives/negatives due to limited training data for thiazolo-triazole hybrids.
- Overlooks idiosyncratic metabolic pathways (e.g., CYP450-mediated oxidation) .
Validation : Compare with in vitro cytotoxicity assays (e.g., HepG2 cell viability) and Ames test for mutagenicity .
Advanced: How can molecular docking elucidate the mechanism of action against target enzymes like dihydrofolate reductase (DHFR)?
Answer:
Protocol :
Protein preparation : Retrieve DHFR structure (PDB ID: 1U72), remove water, add polar hydrogens.
Ligand optimization : Minimize compound energy using AMBER or Gaussian (B3LYP/6-31G* basis set).
Docking software : Use AutoDock Vina with a grid box centered on the active site (coordinates x=15.4, y=2.8, z=20.1) .
Key metrics :
- Binding affinity (ΔG ≤ -8.0 kcal/mol suggests strong inhibition).
- Hydrogen bonds with key residues (e.g., Asp27, Leu5).
Contradictions : In vitro IC values may not correlate with docking scores due to off-target effects .
Basic: What are the challenges in scaling up the synthesis from milligram to gram quantities?
Answer:
Issues :
- Low yields : Optimize solvent (switch from ethanol to DMF for solubility) and reaction time (reflux ≥8 hours) .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
Quality control : Implement in-process HPLC monitoring to detect intermediates (e.g., unreacted thiols) .
Advanced: How can researchers resolve contradictory data between in silico toxicity predictions and in vivo studies?
Answer:
Case study : If computational models predict hepatotoxicity (ProTox-II) but in vivo rat studies show no ALT/AST elevation:
Metabolite profiling : Use LC-MS to identify reactive metabolites (e.g., epoxides) not accounted for in silico .
Dose-response analysis : Conduct subchronic dosing (28-day OECD 407 guideline) to detect cumulative toxicity .
Species differences : Compare murine vs. human CYP450 isoforms using liver microsomes .
Basic: What spectroscopic techniques differentiate regioisomers in the thiazolo-triazole core?
Answer:
- H-H COSY : Identify coupling between thiazole H-2 (δ 7.8 ppm) and triazole H-5 (δ 8.1 ppm) .
- NOESY : Detect spatial proximity between 2,4-dimethylphenyl protons and thiazole methyl groups .
- C NMR : Carboxylic acid carbonyl at ~170 ppm vs. ester carbonyl at ~165 ppm .
Advanced: What strategies improve the compound’s pharmacokinetics without compromising antimicrobial efficacy?
Answer:
- Prodrug design : Synthesize ethyl ester derivatives to enhance oral absorption, followed by esterase hydrolysis in vivo .
- Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release (tested via Franz diffusion cell) .
- LogD adjustment : Introduce hydrophilic groups (e.g., morpholine) to reduce plasma protein binding .
Advanced: How do researchers validate target engagement in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Heat-treat bacterial lysates with/without the compound; monitor DHFR denaturation via Western blot .
- Fluorescence polarization : Track displacement of FITC-labeled methotrexate from DHFR .
- CRISPR-Cas9 knockouts : Compare MICs in wild-type vs. DHFR-knockout E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.